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CAS No.: 141632-15-7
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Molecular Structure of Caffeic Aldehyde

Caffeic aldehyde, with the TUPAC name (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enal, has the molecular
formula C9H803 [1] [2]. Its structure combines a catechol ring (3,4-dihydroxyphenyl) with an acrolein

group (trans-propenal).

Below is a visual representation of its structure and the key functional groups that influence its spectroscopic

properties:
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The core functional groups of caffeic aldehyde.

Summary of Expected Spectroscopic Data
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The following table summarizes the key spectroscopic features you can expect for caffeic aldehyde, based

on its functional groups.

Spectroscopic Method Key Functional Groups Expected Spectral Features & Characteristics

| Infrared (IR) Spectroscopy | Aldehyde (C=0), Aromatic, O-H | * C=0 Stretch: ~1685 cm~! (conjugated,
lower frequency). * Aldehydic C-H Stretch: Two weak peaks at ~2850-2700 cm~ (Fermi resonance). * O-
H Stretch: Broad peak ~3400-3200 cm™'. « C=C Stretch: ~1600-1650 cm~! (conjugated alkene/aromatic)
[3]. | | Nuclear Magnetic Resonance (NMR) | Aldehyde (CHO), Aromatic, Alkenyl | « 'TH NMR: Aldehydic
proton (~9.5-10 ppm), alkene protons (coupling pattern for trans), aromatic protons (catechol pattern). ¢ 13C
NMR: Aldehyde carbon (~190-200 ppm), alkene carbons, aromatic carbons [4]. | | Mass Spectrometry
(MS) | Overall Molecular Structure | « Electron Impact (EI) MS: Molecular ion ([M]*) at m/z 164.

Fragmentation: Peaks from loss of CHO (m/z 135) and other structure-specific fragments [5]. |

Experimental Protocols & Data Interpretation

Here is a detailed workflow for the acquisition and analysis of spectroscopic data for a compound like

caffeic aldehyde:
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A workflow for comprehensive spectroscopic analysis.

Infrared (IR) Spectroscopy
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e Sample Preparation: For standard Fourier-Transform IR (FTIR), the compound can be analyzed as a
KBr pellet or as a thin film between NaCl plates (neat) [6].
e Data Interpretation:
o The C=0 stretching vibration is the most diagnostic peak. Because the aldehyde group is
conjugated with the carbon-carbon double bond and the aromatic ring, its stretching frequency
is lowered and is expected around 1710-1685 cm~* [3].
o The aldehydic C-H stretch appears as two weak-to-medium bands between 2850-2700 cm~1, a
characteristic pattern due to Fermi resonance between the C-H stretching fundamental and
the first overtone of the aldehyde C-H bending vibration [3].
o The O-H stretch from the phenolic groups will be a broad, intense band centered around 3400-
3200 cm~1, which can often overlap the C-H stretching region [7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.6 mL of a suitable deuterated
solvent (e.g., DMSO-de, which is good for phenolic protons, or CDCIs). The sample must be free of
particulate matter [4] [8].

¢ 'H NMR Interpretation [4]:

o Aldehydic Proton (CHO): A sharp singlet appearing far downfield, typically between & 9.5 and
10.0 ppm.

o Alkenyl Protons (-CH=CH-): For the trans-configured double bond, this will appear as two
doublets of doublets (dd), with coupling constants (J) of ~16 Hz (trans) and ~10 Hz (ortho
coupling). The proton closer to the aldehyde (H-f3) is more deshielded.

o Aromatic Protons: The three protons on the catechol ring will show a characteristic pattern for
a 1,2,3,4-trisubstituted benzene ring, often appearing as a doublet (H-5), a doublet of doublets
(H-6), and a singlet (H-2).

Mass Spectrometry (MS)

e Sample Preparation & lonization: For a pure compound, direct infusion into the mass spectrometer
using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)
source is common. For analysis as a volatile derivative, Gas Chromatography-MS (GC-MS) can be
used [5].

¢ Derivatization for GC-MS: To analyze aldehydes by GC-MS, derivatization is often employed to
improve volatility and stability. Acommon method is to use 0-(2,3,4,5,6-
pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form oxime derivatives. This also
allows for sensitive detection in selected ion monitoring (SIM) mode [5].
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e Fragmentation Patterns: The molecular ion [M]*e is expected at m/z 164. Characteristic fragments
may include [M-H]* (m/z 163), [M-CHO]* (m/z 135 from loss of the formyl group), and other
fragments resulting from the breakdown of the propenal chain and the catechol ring.

Key Technical Considerations for Researchers

¢ Solvent Effects: Be aware that NMR chemical shifts and IR stretching frequencies can be slightly
influenced by the solvent used (e.g., DMSO vs. CDCIs in NMR; KBr vs. neat in IR).

e Purity is Critical: The presence of impurities or water can significantly affect spectral quality,
particularly in IR (O-H bands) and NMR.

e Data Correlation: The most robust structural confirmation comes from the congruence of data from
all three techniques. The molecular formula from high-resolution MS, functional groups from IR, and
the proton/carbon connectivity from NMR together provide an unambiguous identification.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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